Ethyl 2-(2-fluoroethoxy)acetate
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Overview
Description
Ethyl 2-(2-fluoroethoxy)acetate is an organic compound with the molecular formula C6H11FO3 It is a fluorinated ester, which means it contains a fluorine atom attached to an ethoxy group, which is further connected to an acetate group
Preparation Methods
The synthesis of ethyl 2-(2-fluoroethoxy)acetate typically involves the reaction of ethyl acetate with 2-fluoroethanol in the presence of a catalyst. One common method includes the use of hydrofluoric acid as both a solvent and a catalyst. The reaction is carried out at low temperatures to ensure high purity and yield . Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 2-(2-fluoroethoxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Ethyl 2-(2-fluoroethoxy)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs that require fluorinated groups for enhanced activity.
Industry: It is used in the production of specialty chemicals and as an additive in high-performance materials.
Mechanism of Action
The mechanism by which ethyl 2-(2-fluoroethoxy)acetate exerts its effects depends on the specific application. In chemical reactions, the fluorine atom’s electronegativity plays a crucial role in influencing the reactivity and stability of the compound. In biological systems, the compound’s interaction with enzymes and receptors can be modulated by the presence of the fluorine atom, which can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Ethyl 2-(2-fluoroethoxy)acetate can be compared with other fluorinated esters such as:
Ethyl 2,2,2-trifluoroethyl carbonate: This compound has three fluorine atoms attached to the ethyl group, making it more electronegative and reactive in certain conditions.
Ethyl 2-(2,2,2-trifluoroethoxy)acetate: Similar to this compound but with additional fluorine atoms, leading to different chemical properties and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H11FO3 |
---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
ethyl 2-(2-fluoroethoxy)acetate |
InChI |
InChI=1S/C6H11FO3/c1-2-10-6(8)5-9-4-3-7/h2-5H2,1H3 |
InChI Key |
UFOSDQFIBKBBFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCF |
Origin of Product |
United States |
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